Product packaging for 4-Trimethylammoniobutanal(Cat. No.:CAS No. 64595-66-0)

4-Trimethylammoniobutanal

Numéro de catalogue: B1210184
Numéro CAS: 64595-66-0
Poids moléculaire: 130.21 g/mol
Clé InChI: OITBLCDWXSXNCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds Research

Quaternary ammonium compounds (QACs) are a broad class of substances characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. diva-portal.org These compounds are a focal point of research due to their diverse applications, including as antimicrobials in disinfectants. nih.govresearchgate.net 4-Trimethylammoniobutanal, with its trimethylated ammonium group, fits structurally within this class. nih.gov However, its primary research focus deviates from the antimicrobial applications typical of many QACs and centers on its metabolic functions. ecmdb.casmpdb.ca

Significance in Aldehyde Chemistry and Biochemistry

The presence of an aldehyde functional group (-CHO) makes this compound a significant molecule in the study of aldehyde chemistry. nih.gov Aldehydes are known for their reactivity and participation in a variety of chemical reactions. In a biochemical context, this compound is a key intermediate in the biosynthesis of L-carnitine, a crucial molecule for energy metabolism. smpdb.cawikipedia.org It is formed from the cleavage of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine and is subsequently oxidized to 4-trimethylammoniobutanoate (B1210274) (also known as gamma-butyrobetaine). smpdb.cahmdb.ca This enzymatic conversion is a critical step in the metabolic pathway that ultimately yields L-carnitine. smpdb.ca

Overview of Academic Research Trajectories for this compound

Academic research on this compound has largely followed its role in metabolic pathways. Early research focused on identifying and characterizing the enzymes involved in its formation and subsequent conversion in the carnitine biosynthesis pathway. wikipedia.org More recent research has explored its potential as a biomarker. For instance, studies have investigated its association with certain medical conditions, such as hypertrophic cardiomyopathy, where altered levels of this compound have been observed. researchgate.netnih.gov This suggests a newer research trajectory aimed at understanding the clinical relevance of this compound beyond its fundamental biochemical role.

Detailed Research Findings

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C7H16NO+ nih.gov
Molecular Weight 130.21 g/mol nih.gov
IUPAC Name trimethyl(4-oxobutyl)azanium nih.gov
CAS Number 64595-66-0 nih.gov
Physical Description Solid nih.gov
SMILES CN+(C)CCCC=O nih.gov
InChIKey OITBLCDWXSXNCN-UHFFFAOYSA-N nih.gov

Biochemical Role and Pathway

This compound is a crucial intermediate in the biosynthesis of L-carnitine. The pathway involves the following key steps:

Formation: this compound is produced, along with glycine (B1666218), from the cleavage of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine. smpdb.ca This reaction is catalyzed by the enzyme 3-hydroxy-Nε-trimethyllysine aldolase (B8822740). wikipedia.org

Oxidation: this compound is then oxidized to 4-trimethylammoniobutanoate (gamma-butyrobetaine). ecmdb.casmpdb.ca This irreversible oxidation is catalyzed by the NAD+-dependent enzyme 4-trimethylaminobutyraldehyde dehydrogenase. wikipedia.orghmdb.careactome.org

Final Conversion: 4-trimethylammoniobutanoate is subsequently hydroxylated to form L-carnitine by the enzyme gamma-butyrobetaine dioxygenase. smpdb.cawikipedia.org

This metabolic pathway occurs in various tissues, with the final step of L-carnitine synthesis primarily taking place in the liver and kidneys. smpdb.ca

Enzymes Associated with this compound Metabolism

The metabolism of this compound is governed by specific enzymes.

EnzymeFunctionCellular Location
3-hydroxy-Nε-trimethyllysine aldolase Catalyzes the formation of this compound and glycine from 3-hydroxy-Nε-trimethyllysine. wikipedia.orgMitochondria
4-trimethylaminobutyraldehyde dehydrogenase (ALDH9A1) Catalyzes the oxidation of this compound to 4-trimethylammoniobutanoate. hmdb.careactome.orgebi.ac.ukCytosol, Mitochondria

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO+ B1210184 4-Trimethylammoniobutanal CAS No. 64595-66-0

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

64595-66-0

Formule moléculaire

C7H16NO+

Poids moléculaire

130.21 g/mol

Nom IUPAC

trimethyl(4-oxobutyl)azanium

InChI

InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1

Clé InChI

OITBLCDWXSXNCN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC=O

SMILES canonique

C[N+](C)(C)CCCC=O

Autres numéros CAS

64595-66-0

Description physique

Solid

Synonymes

gamma-trimethylaminobutyraldehyde
trimethylaminobutyraldehyde

Origine du produit

United States

Biosynthetic Pathways and Metabolic Intermediacy of 4 Trimethylammoniobutanal

Formation as a Product in Biological Systems

The genesis of 4-trimethylammoniobutanal is intrinsically linked to the catabolism of the essential amino acid L-lysine. While lysine (B10760008) has several degradation pathways, a specific route funnels it towards the synthesis of L-carnitine, a molecule vital for energy metabolism.

The pathway leading to L-carnitine is a specialized branch of lysine metabolism. nih.gov In this pathway, lysine residues within proteins are first trimethylated to form Nε-trimethyllysine (TML). researchgate.netcreative-proteomics.com Following protein degradation, free TML is released and serves as the initial substrate for the carnitine biosynthesis pathway. researchgate.net This multi-step enzymatic process ultimately converts the carbon backbone of lysine into that of carnitine. nih.gov Studies in rats have demonstrated the direct incorporation of lysine's carbon chain into both carnitine and its precursor, 4-N-trimethylaminobutyrate (gamma-butyrobetaine), confirming that lysine degradation is the source of these molecules. nih.govnih.gov Therefore, the formation of this compound is a definitive step within this specific catabolic fate of lysine.

The immediate precursor to this compound is 3-hydroxy-Nε-trimethyllysine (HTML). The formation of this compound occurs in the second step of the L-carnitine biosynthesis pathway. wikipedia.org This reaction is catalyzed by the enzyme 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA), which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). researchgate.netwikipedia.org The aldolase performs a cleavage of HTML, yielding two products: this compound and glycine (B1666218). researchgate.netwikipedia.org While this enzymatic activity is crucial, the specific gene encoding for HTMLA in mammals has remained elusive, though its function is well-established. wikipedia.org

Intermediary Role in L-Carnitine Biosynthesis

This compound exists as a short-lived intermediate, positioned centrally in the four-step pathway that synthesizes L-carnitine from trimethyllysine. wikipedia.org

Nε-trimethyllysine is hydroxylated to 3-hydroxy-Nε-trimethyllysine (HTML).

HTML is cleaved into This compound and glycine. wikipedia.org

This compound is oxidized to gamma-butyrobetaine (γ-BB). wikipedia.org

γ-BB is hydroxylated to form L-carnitine . wikipedia.orghmdb.ca

This sequence highlights that the flow of metabolites is directed, with the product of one reaction serving as the substrate for the next, preventing the accumulation of intermediates like this compound under normal physiological conditions.

The carnitine metabolic network is a highly conserved and essential pathway for energy production, particularly for the transport of long-chain fatty acids into mitochondria for β-oxidation. wikipedia.orghmdb.ca this compound is an integral component of this network. The third enzyme in the pathway, 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), an NAD+-dependent enzyme, catalyzes the dehydrogenation of this compound to produce gamma-butyrobetaine. creative-proteomics.comwikipedia.org This oxidation step is critical, as it forms the direct precursor to L-carnitine. creative-proteomics.com The seamless integration and efficiency of these enzymatic steps ensure a steady supply of L-carnitine, which is vital for cellular energy homeostasis. creative-proteomics.com

Table 1: Key Enzymatic Reactions in L-Carnitine Biosynthesis

StepSubstrateEnzymeProduct(s)
1Nε-Trimethyllysine (TML)Nε-trimethyllysine hydroxylase (TMLH)3-hydroxy-Nε-trimethyllysine (HTML)
23-hydroxy-Nε-trimethyllysine (HTML)3-hydroxy-Nε-trimethyllysine aldolase (HTMLA)This compound & Glycine
3This compound 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH)Gamma-butyrobetaine (γ-BB)
4Gamma-butyrobetaine (γ-BB)Gamma-butyrobetaine hydroxylase (BBOX1)L-Carnitine

Presence and Biotransformation in Diverse Biological Organisms

The L-carnitine biosynthesis pathway, and thus the presence of this compound as an intermediate, is highly conserved across many eukaryotes and some prokaryotes. wikipedia.org Research has identified the enzymes and metabolites of this pathway in a variety of organisms.

The biotransformation of this compound into gamma-butyrobetaine has been studied in mammals, including rats and humans. nih.govwikipedia.org In mice, all the enzymes required for carnitine synthesis, including TMABA-DH, are expressed in the intestinal epithelium, indicating that the gut can synthesize carnitine de novo. nih.gov

The pathway is also present in various microorganisms. The bacterium Pseudomonas has been a source for the identification and purification of TMABA-DH. wikipedia.org In the nematode Caenorhabditis elegans, the metabolic network includes the conversion of this compound to 4-trimethylammoniobutanoate (B1210274) (gamma-butyrobetaine). umassmed.edu More recently, anaerobic pathways for carnitine metabolism have been discovered in human gut bacteria, such as Emergencia timonensis. nih.gov While these pathways focus on the breakdown of carnitine-derived metabolites to trimethylamine (B31210) (TMA), they underscore the complex biotransformation of related quaternary ammonium (B1175870) compounds within the gut microbiome. nih.gov

Occurrence in Mammalian Metabolomes (e.g., Mouse Metabolite)

In mammalian systems, this compound is recognized as an intermediate in the biosynthesis of L-carnitine, a crucial molecule for fatty acid metabolism. The metabolic pathway involves the conversion of this compound into 4-trimethylammoniobutanoic acid, also known as gamma-butyrobetaine (GBB). hmdb.ca This reaction is a critical step that precedes the final hydroxylation to form L-carnitine. hmdb.ca

The conversion is an oxidation reaction catalyzed by an NAD-dependent dehydrogenase. hmdb.ca While the gut microbiome is known to significantly influence the presence of many metabolites in mammalian blood, the specific contribution of gut flora to this compound levels is an area of ongoing research. nih.gov Studies in mice on the metabolism of related trimethylamine (TMA)-containing compounds, such as choline (B1196258) and carnitine, underscore the complex interplay between diet, gut microbiota, and host metabolism in determining the levels of these compounds and their derivatives like trimethylamine N-oxide (TMAO). nih.govnih.gov

The key metabolic reaction involving this compound in mammals is detailed in the table below.

Table 1: Metabolic Conversion of this compound in Mammals

ReactantsEnzyme TypeProductsMetabolic Pathway
This compound, NAD+, WaterOxidoreductase (Dehydrogenase)4-Trimethylammoniobutanoic acid (GBB), NADH, H+L-Carnitine Biosynthesis

Metabolic Fate in C. elegans

The metabolic fate of this compound has also been characterized in the nematode Caenorhabditis elegans, a widely used model organism for studying metabolic pathways. frontiersin.org In C. elegans, similar to mammals, this compound is metabolized through an oxidation reaction. umassmed.edu

The WormFlux metabolic model for C. elegans identifies a specific reaction where this compound is converted to 4-trimethylammoniobutanoate. umassmed.edu This transformation is catalyzed by the enzyme this compound:NAD+ 1-oxidoreductase and occurs in the cytosol. umassmed.edu This pathway highlights the conservation of certain metabolic processes across different animal phyla.

Table 2: Metabolic Fate of this compound in C. elegans

Reaction IDEnzymeLocationReactantsProducts
RC03283This compound:NAD+ 1-oxidoreductaseCytosolThis compound, NAD+, H2O4-Trimethylammoniobutanoate, NADH, H+

Participation in Methanogen Amino Acid Biosynthesis (e.g., Methanococcus jannaschii)

In the domain of Archaea, specifically in methanogens like Methanococcus jannaschii, this compound participates in a distinct biosynthetic pathway related to amino acid synthesis. researchgate.net M. jannaschii is a hyperthermophilic methanogen whose metabolic pathways, including those for amino acid biosynthesis, have been extensively studied. nih.govwikipedia.org

Research has shown that an enzyme in Methanococcus jannaschii utilizes this compound as a substrate for the synthesis of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine. researchgate.net This reaction demonstrates a specialized use of the compound within the metabolic framework of this unique microorganism, contributing to the formation of a modified amino acid. researchgate.net This pathway is distinct from the carnitine biosynthesis route observed in eukaryotes.

Table 3: Role of this compound in Methanococcus jannaschii

OrganismSubstrateProductMetabolic Process
Methanococcus jannaschiiThis compound3-hydroxy-N6,N6,N6-trimethyl-L-lysineAmino Acid Biosynthesis

Identification in Plant Metabolite Profiles (e.g., Datura stramonium)

Datura stramonium, commonly known as jimsonweed, is a plant belonging to the Solanaceae family. semanticscholar.org It is known to produce a wide array of secondary metabolites, including potent tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine, as well as flavonoids, withanolides, and phenolic compounds. jcchems.comnih.govresearchgate.net Extensive phytochemical analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been performed to identify the chemical constituents of its leaves and other parts. researchgate.net However, based on available scientific literature and metabolite databases, this compound has not been identified as a metabolite in Datura stramonium. The documented metabolite profiles of the plant are dominated by other classes of chemical compounds. researchgate.netresearchgate.net

Enzymatic Transformations and Mechanistic Investigations of 4 Trimethylammoniobutanal

4-Trimethylaminobutyraldehyde Dehydrogenase (ALDH9A1) Activity

4-Trimethylaminobutyraldehyde dehydrogenase, systematically known as ALDH9A1, is a critical enzyme that metabolizes 4-trimethylammoniobutanal. This enzyme is a member of the aldehyde dehydrogenase protein family and is recognized for its high efficiency in oxidizing amino aldehydes. nih.govbu.edu ALDH9A1 is a cytosolic, tetrameric enzyme, with each of its four identical subunits weighing approximately 54-kD. nih.govbu.edu

Substrate Specificity and Kinetic Studies

Kinetic analyses of human ALDH9A1 demonstrate its broad substrate specificity, with the capability to act on a variety of aminoaldehydes, as well as aliphatic and aromatic aldehydes. nih.govresearchgate.netharvard.edu However, comparative studies of its catalytic efficiency (Vmax/Km) have unequivocally shown that this compound is its preferred substrate in vitro. nih.govresearchgate.netnih.gov The enzyme's affinity for this compound is significantly higher, indicating a primary physiological role in its metabolism. nih.gov

The kinetic parameters of ALDH9A1 have been a subject of detailed investigation. For the human enzyme, the Michaelis constant (Km) for NAD+ has been reported to be 32 ± 2 μM. nih.gov In studies with the rat homolog of the enzyme, the Km for this compound was determined to be 1.4 μM, highlighting a strong affinity.

Kinetic Parameters of ALDH9A1 for Various Substrates
Enzyme SourceSubstrateKm (μM)Reference
HumanNAD+32 nih.gov
RatThis compound1.4
Rat4-Aminobutyraldehyde24

NAD-Dependent Oxidation to 4-Trimethylammoniobutanoic Acid (γ-Butyrobetaine)

The primary catalytic function of ALDH9A1 is the NAD-dependent oxidation of this compound. This irreversible reaction converts the aldehyde group of the substrate into a carboxylic acid, yielding 4-trimethylammoniobutanoic acid, which is also known as γ-butyrobetaine. nih.gov This conversion is a crucial step in the biosynthetic pathway of carnitine. nih.gov The reaction requires NAD+ as a cofactor, which is concurrently reduced to NADH. While the enzyme can utilize NADP+, its activity with this cofactor is only about 2-3% of that observed with NAD+, establishing NAD+ as the preferred coenzyme. nih.gov

Enzymatic Reaction Mechanisms

The catalytic mechanism of ALDH9A1 is consistent with the general mechanism established for the aldehyde dehydrogenase superfamily. The process begins with the binding of the aldehyde substrate and the NAD(P)+ cofactor within the enzyme's active site. A key cysteine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate. This is followed by the transfer of a hydride ion from the substrate to the NAD(P)+, resulting in the formation of NAD(P)H. Subsequently, a water molecule, activated by a glutamate (B1630785) residue, hydrolyzes the resulting thioester intermediate, releasing the carboxylic acid product and regenerating the free enzyme.

Classification within Aldehyde Dehydrogenase Families

ALDH9A1 is classified within the aldehyde dehydrogenase (ALDH) superfamily of proteins. nih.gov This extensive family of enzymes is responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov In humans, 19 ALDH genes have been identified. nih.gov Based on its structure and function, ALDH9A1 is designated as a member of the ALDH9 family, with the "A1" indicating it is the first member of this particular family. nih.gov

Other Enzymatic Conversions Involving the Compound

While the primary enzymatic transformation of this compound is its oxidation by ALDH9A1, other enzyme classes could potentially interact with this compound.

Aldolase-Catalyzed Transformations

Aldolases are a class of enzymes that catalyze reversible aldol (B89426) reactions, which involve the formation of carbon-carbon bonds between a ketone or aldehyde donor and an aldehyde acceptor. These enzymes are utilized in organic synthesis for the stereoselective creation of complex molecules. While aldolases have been shown to accept a broad range of aldehyde substrates, detailed studies or specific examples of aldolase-catalyzed transformations involving this compound as a substrate are not extensively documented in current research literature.

Role in Amino Acid Biosynthetic Enzymes

While this compound is not directly involved in the primary biosynthetic pathways of proteinogenic amino acids, its formation is an integral part of a specialized metabolic pathway that originates with the essential amino acid L-lysine. This pathway, responsible for the biosynthesis of L-carnitine, utilizes several enzymes that transform lysine (B10760008) derivatives, thus linking this compound to amino acid metabolism. The process begins with Nε-trimethyllysine (TML), a compound derived from the proteolytic degradation of proteins where lysine residues have been post-translationally methylated. wikipedia.orgresearchgate.netnih.gov The amino acid methionine, in the form of S-adenosylmethionine (SAM), serves as the methyl donor for this initial methylation of lysine residues. researchgate.netnih.gov

The conversion of Nε-trimethyllysine to the precursor of L-carnitine involves a sequence of four enzymatic reactions. This compound appears as the third intermediate in this pathway. The enzymes involved act on an amino acid substrate to initiate a biosynthetic cascade.

The key enzymatic steps involving amino acid derivatives that lead to the synthesis and subsequent transformation of this compound are detailed below:

Nε-trimethyllysine hydroxylase (TMLH): The first committed step in the carnitine biosynthesis pathway is the hydroxylation of Nε-trimethyllysine to form 3-hydroxy-Nε-trimethyllysine. nih.gov This reaction is catalyzed by Nε-trimethyllysine hydroxylase (TMLH, EC 1.14.11.8), a non-heme Fe(II) and 2-oxoglutarate-dependent oxygenase located in the mitochondrial matrix. wikipedia.orgnih.govwikipedia.org The reaction requires molecular oxygen and uses ascorbate (B8700270) (Vitamin C) as a cofactor. creative-proteomics.comwikipedia.org In humans, this enzyme is encoded by the TMLHE gene. wikipedia.org

3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA): The product of the TMLH reaction is then cleaved by 3-hydroxy-Nε-trimethyllysine aldolase. This cytosolic enzyme splits 3-hydroxy-Nε-trimethyllysine into this compound and the amino acid glycine (B1666218). creative-proteomics.comresearchgate.net This step is significant as it directly produces the aldehyde of interest while also generating a primary amino acid. creative-proteomics.com

This compound dehydrogenase (TMABA-DH): Subsequently, this compound is oxidized in the cytoplasm to form γ-butyrobetaine (also known as 4-trimethylammoniobutanoate). wikipedia.orghmdb.ca This irreversible reaction is catalyzed by this compound dehydrogenase (EC 1.2.1.47), an NAD+-dependent enzyme. wikipedia.orgnih.gov Research has identified that in humans, Aldehyde Dehydrogenase 9 family member A1 (ALDH9A1) is the enzyme responsible for this dehydrogenation step. nih.govnih.gov This enzyme exhibits high efficiency for this compound, indicating its primary role in the carnitine pathway. nih.govnih.gov

The final step in the pathway is the hydroxylation of γ-butyrobetaine by γ-butyrobetaine hydroxylase (BBOX) to form L-carnitine. wikipedia.orgcreative-proteomics.com

The table below summarizes the core enzymatic transformations related to this compound's role in this amino acid-derived biosynthetic pathway.

EnzymeAbbreviationSubstrate(s)Product(s)Cellular Location
Nε-trimethyllysine hydroxylaseTMLHNε-trimethyllysine, 2-oxoglutarate, O₂3-hydroxy-Nε-trimethyllysine, Succinate, CO₂Mitochondria
3-hydroxy-Nε-trimethyllysine aldolaseHTMLA3-hydroxy-Nε-trimethyllysineThis compound, GlycineCytosol
This compound dehydrogenaseTMABA-DH (ALDH9A1)This compound, NAD⁺, H₂Oγ-butyrobetaine, NADH, H⁺Cytosol

Detailed research findings have provided kinetic data for some of these enzymes. For instance, the purified rat TMLH showed specific Michaelis-Menten constants (Km) for its substrates. nih.gov Similarly, extensive kinetic analysis of human ALDH9A1 has confirmed that this compound (TMABAL) is its preferred substrate in vitro, underscoring its dedicated function in this pathway. nih.gov

EnzymeOrganismSubstrateKm Value
Nε-trimethyllysine hydroxylase (TMLH)RatNε-trimethyllysine1.1 mM
Nε-trimethyllysine hydroxylase (TMLH)Ratα-ketoglutarate109 µM
Nε-trimethyllysine hydroxylase (TMLH)RatFe²⁺54 µM
Aldehyde Dehydrogenase 9 A1 (ALDH9A1)HumanThis compound (TMABAL)8.0 ± 0.6 µM
Aldehyde Dehydrogenase 9 A1 (ALDH9A1)HumanNAD⁺32 ± 2 µM

Advanced Analytical Methodologies for 4 Trimethylammoniobutanal Research

Untargeted and Targeted Metabolomics Approaches

Metabolomics, the comprehensive study of small molecules within a biological system, is broadly divided into untargeted and targeted strategies, both of which are applicable to the investigation of 4-trimethylammoniobutanal. metwarebio.com

Untargeted Metabolomics : This approach aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome. metabolon.com It is a hypothesis-generating tool, ideal for discovering novel biomarkers or identifying unexpected metabolic perturbations related to a specific condition or stimulus. creative-proteomics.comfuturelearn.com In the context of this compound research, an untargeted analysis could reveal its presence and correlation with other metabolites or clinical outcomes, even if it was not initially a molecule of interest. This comprehensive screening helps to understand the broader biochemical network in which the compound participates. arome-science.com

Targeted Metabolomics : Conversely, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of known metabolites. metabolon.com This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. creative-proteomics.comfuturelearn.com For this compound, a targeted assay would be employed to accurately determine its concentration in various biological samples, for instance, to validate its role as a potential biomarker discovered through an untargeted study. This requires the use of authentic chemical standards for confirmation and calibration. futurelearn.com

The selection between these approaches depends on the research objective, with untargeted studies often paving the way for more focused, targeted investigations. metabolon.com

Table 1: Comparison of Metabolomics Approaches for this compound Analysis

Feature Untargeted Metabolomics Targeted Metabolomics
Objective Discovery, hypothesis generation, comprehensive profiling metwarebio.comcreative-proteomics.com Validation, precise quantification of specific metabolites metabolon.com
Scope Global; measures hundreds to thousands of metabolites futurelearn.com Focused; measures a predefined list of metabolites creative-proteomics.com
Selectivity Lower Higher futurelearn.com
Sensitivity Generally lower Generally higher futurelearn.com
Quantification Relative Absolute or relative metabolon.com
Compound ID Tentative identification based on mass and fragmentation Confirmed using authentic standards futurelearn.com

| Application for this compound | Initial discovery as a potential biomarker; pathway analysis. | Accurate concentration measurement in clinical cohorts. |

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for both targeted and untargeted metabolomics due to its high sensitivity and specificity in analyzing complex mixtures. nih.govagnopharma.com The method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the analysis of polar compounds like this compound, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed for chromatographic separation. kit.edu Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed based on their mass-to-charge (m/z) ratio. agnopharma.com Tandem mass spectrometry (MS/MS), often performed on triple-quadrupole instruments, enhances specificity by selecting a precursor ion (the molecular ion of this compound), fragmenting it, and then detecting specific product ions, a process known as Multiple Reaction Monitoring (MRM). agnopharma.com This high selectivity allows for accurate quantification even in complex biological matrices like plasma or urine. agnopharma.comkit.edu

Ultra-High Performance Liquid Chromatography (UPLC) enhances the separation efficiency of traditional HPLC by using columns with smaller particles, resulting in sharper peaks and shorter analysis times. japsonline.com When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, it becomes a powerful tool for metabolomics research. waters.com

UPLC/Q-TOF-MS provides high-resolution, accurate mass data, which is invaluable for both the identification of unknown compounds in untargeted studies and the confident confirmation of known analytes. waters.com For this compound, this technology would enable:

Accurate Mass Measurement : Determination of its elemental composition with high confidence, distinguishing it from other molecules with the same nominal mass.

Metabolite Profiling : Identification of structurally related metabolites in biological samples. nih.gov

Screening Studies : In untargeted or investigative analyses, Q-TOF instruments can screen for a virtually unlimited number of compounds in a single run, which is useful for detecting this compound and its metabolites in poisoning or exposure incidents. waters.comwaters.com

The combination of UPLC's separation power and Q-TOF's high-resolution mass analysis makes it an ideal platform for comprehensive in-vivo metabolism and pharmacokinetic studies. nih.gov

Metabolomics studies, particularly untargeted ones, generate vast and complex datasets that require specialized statistical methods for interpretation. nih.gov Multivariate statistical analysis (MVSA) is essential for discerning patterns and identifying metabolites, such as this compound, that are significantly associated with a biological state. nih.gov

Commonly used MVSA techniques include:

Principal Component Analysis (PCA) : An unsupervised method that reduces the dimensionality of the data and helps visualize clusters, trends, or outliers within the samples. nih.govuab.edu

Partial Least Squares-Discriminant Analysis (PLS-DA) : A supervised method that identifies the variables (metabolites) responsible for separating predefined sample groups (e.g., case vs. control). nih.gov

These statistical tools are integrated into data analysis workflows to process the raw analytical data (e.g., peak intensities from LC-MS) and pinpoint the spectral features that contribute most to the variation between groups. nih.govnih.gov Once a feature corresponding to this compound is identified as significant by MVSA, its identity is confirmed through further targeted experiments.

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often at the sub-parts-per-million (ppm) level. longdom.org This capability is critical in metabolomics for the confident identification and structural analysis of compounds like this compound.

The primary advantages of HRMS in this context are:

Unambiguous Formula Determination : The high mass accuracy allows for the calculation of a unique elemental formula, which greatly reduces the number of potential candidate structures for an unknown peak. longdom.org

Resolving Isobaric Interferences : HRMS can distinguish between molecules that have very similar masses but different elemental compositions, a common challenge in complex biological samples. longdom.org

Structural Elucidation : When coupled with tandem MS (MS/MS), HRMS provides high-resolution fragmentation data. Analyzing the accurate masses of the fragment ions helps to piece together the structure of the parent molecule, confirming the identity of this compound.

Instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are commonly used to achieve the high resolution necessary for these applications. longdom.org This level of precision is essential for building confidence in metabolite annotations in untargeted studies and ensuring specificity in quantitative assays. nih.gov

Chromatographic Separations for Isomer and Metabolite Profiling

Chromatographic separation is a critical preceding step to mass spectrometry for detailed metabolite profiling, especially when dealing with isomers. Isomers are molecules that have the same chemical formula and thus the same exact mass, making them indistinguishable by MS alone. unit.no Effective chromatographic separation is the only way to resolve and individually quantify them.

For a polar, charged molecule like this compound, several LC strategies can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC) : This is often the method of choice for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns.

Reversed-Phase Chromatography (RPC) : While less common for highly polar analytes, RPC can be used with ion-pairing agents that bind to the charged analyte, increasing its retention on the nonpolar stationary phase.

The development of a robust chromatographic method is essential for differentiating this compound from its structural isomers and for profiling related metabolites within its biochemical pathway. researchgate.net Isomer profiling can be crucial for source tracking or understanding specific enzymatic transformations, as different isomers can have distinct origins and biological activities. nih.gov

Table 2: Methodologies in the Analysis of this compound

Technique Primary Function Key Advantages for this compound Research
LC-MS/MS Targeted Quantification High sensitivity and specificity for accurate concentration measurement in complex matrices. agnopharma.com
UPLC/Q-TOF-MS Untargeted Profiling & Identification High-resolution, accurate mass data for confident compound identification and discovery. japsonline.comwaters.com
HRMS Structural Elucidation Provides unambiguous elemental formula determination from sub-ppm mass accuracy. longdom.org
HILIC Chromatographic Separation Effective retention and separation of polar isomers and metabolites. kit.edu

| MVSA (PCA, PLS-DA) | Data Analysis | Identifies significant metabolites from large, complex datasets. nih.govnih.gov |

Spectroscopic Characterization in Complex Biological Matrices

Analyzing metabolites directly within complex biological matrices such as blood, urine, or tissue extracts presents significant challenges. nih.gov The biological matrix contains thousands of endogenous components, including salts, lipids, and proteins, which can interfere with the analysis of the target compound, a phenomenon known as the "matrix effect." nih.gov

Matrix effects can manifest as:

Ion Suppression or Enhancement : Co-eluting matrix components can interfere with the ionization process of the target analyte in the MS source, leading to an underestimation or overestimation of its concentration. nih.gov

Chromatographic Interference : Matrix components can co-elute with the analyte, creating overlapping peaks and compromising quantification.

Advanced spectroscopic methods, particularly LC-MS/MS, are designed to overcome these challenges. The specificity of selecting a precursor ion and monitoring a unique fragment ion (MRM) provides a high degree of selectivity, effectively filtering out the "noise" from the biological background. agnopharma.com Furthermore, meticulous sample preparation (e.g., protein precipitation, solid-phase extraction) and the use of stable isotope-labeled internal standards are crucial strategies to mitigate matrix effects and ensure the accurate spectroscopic characterization and quantification of this compound in biological samples. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Related Enzyme Detection

The quantification of enzymes involved in the metabolic pathway of this compound is crucial for understanding its biochemical significance. While specific Enzyme-Linked Immunosorbent Assays (ELISAs) for enzymes that directly metabolize this compound are not widely documented, the principles of ELISA development can be applied to these and related enzymes, such as gamma-butyrobetaine hydroxylase (BBOX), which is involved in the downstream carnitine biosynthesis pathway. ELISA is a powerful and sensitive immunoassay technique used for detecting and quantifying proteins, such as enzymes, in biological samples. neurovasx.comnih.govthermofisher.com

The development of an ELISA for a related enzyme, for instance, BBOX, would typically follow a sandwich ELISA or a competitive ELISA format. nih.gov A sandwich ELISA is often preferred for its high specificity and sensitivity in measuring enzyme concentration. biomatik.com This technique involves capturing the target enzyme between two layers of antibodies.

The general steps for developing a sandwich ELISA for an enzyme like gamma-butyrobetaine hydroxylase are:

Coating: A microtiter plate is coated with a specific capture antibody that binds to the target enzyme. nih.gov

Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding of other proteins. nih.gov

Sample Incubation: The biological sample containing the enzyme is added to the wells, and the enzyme is captured by the immobilized antibody.

Detection Antibody: A second, different antibody that also specifically binds to the enzyme (at a different epitope) is added. This detection antibody is either directly conjugated to an enzyme or is biotinylated. elkbiotech.com

Enzyme Conjugate: If the detection antibody is biotinylated, an enzyme-linked streptavidin (like horseradish peroxidase - HRP) is added, which binds to the biotin. thermofisher.com

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme conjugate into a colored product. thermofisher.com

Analysis: The intensity of the color, which is proportional to the amount of enzyme in the sample, is measured using a spectrophotometer. elkbiotech.comelkbiotech.com

Commercially available ELISA kits for related compounds like L-carnitine provide a framework for the expected performance characteristics of such an assay. mybiosource.comabbexa.com These kits demonstrate the feasibility of using immunoassays to quantify key components of the carnitine metabolic pathway. The performance of these kits is typically validated through measures of precision, sensitivity, and specificity.

Research Findings and Performance Characteristics

The development and validation of an ELISA for a related enzyme would involve assessing its performance. Key parameters include the detection range, sensitivity, and reproducibility (intra- and inter-assay precision). While specific data for an anti-4-trimethylammoniobutanal metabolizing enzyme ELISA is not available, the table below illustrates typical performance data from commercially available ELISA kits for a related analyte, L-Carnitine, which can serve as a benchmark.

Table 1: Example Performance Characteristics of a Commercial L-Carnitine Sandwich ELISA Kit

Parameter Value Description
Detection Range 0.312 - 20 ng/ml The range of concentrations within which the assay is quantitative. biomatik.com
Sensitivity 0.078 ng/ml The lowest detectable concentration of the analyte. biomatik.com
Intra-Assay Precision CV% < 8% The variation within a single assay run. abbexa.com
Inter-Assay Precision CV% < 10% The variation between different assay runs. mybiosource.comabbexa.com
Sample Types Serum, plasma, tissue homogenates The biological matrices in which the analyte can be reliably measured. biomatik.comabbexa.com

| Assay Principle | Sandwich ELISA | The immunoassay format used. biomatik.comelkbiotech.commybiosource.com |

This table is representative of commercially available ELISA kits for related analytes and provides a target for the development of an ELISA for enzymes related to this compound metabolism.

The development of a specific and sensitive ELISA for enzymes that interact with this compound would be a significant advancement in the study of its metabolism. Such an assay would enable researchers to accurately quantify enzyme levels in various biological samples, providing valuable insights into the regulation of the carnitine biosynthesis pathway and the physiological roles of this compound.

Chemical Synthesis and Reactivity in Model Systems

Chemoenzymatic Synthetic Strategies for 4-Trimethylammoniobutanal and its Analogues

A plausible and efficient route for the synthesis of this compound involves a chemoenzymatic approach, which synergistically combines the selectivity of biocatalysts with the versatility of chemical synthesis nih.govucl.ac.ukmdpi.com. A key strategy would be the enzymatic oxidation of a suitable precursor alcohol, 4-(trimethylamino)-1-butanol. This precursor can be synthesized chemically through the quaternization of 4-(dimethylamino)-1-butanol with an appropriate methylating agent, a classic Menschutkin reaction google.commdpi.com.

The biocatalytic oxidation of 4-(trimethylamino)-1-butanol to this compound can be achieved using various alcohol oxidases or dehydrogenases mdpi.comfrontiersin.orgnih.govtudelft.nl. These enzymes offer high selectivity for the primary alcohol, minimizing the overoxidation to the corresponding carboxylic acid, a common challenge in chemical oxidations chemguide.co.uk.

Table 1: Potential Enzymes for the Biocatalytic Oxidation of 4-(trimethylamino)-1-butanol

Enzyme Class Specific Enzyme Example Cofactor Optimal pH
Alcohol Oxidase Long-chain alcohol oxidase from Aspergillus fumigatus FAD 7.0-8.0
Alcohol Dehydrogenase Horse Liver Alcohol Dehydrogenase (HLADH) NAD+ 8.0-9.0

This table presents potential enzyme classes and examples that could be employed for the biocatalytic oxidation step. The specific activity and suitability for 4-(trimethylamino)-1-butanol would require experimental validation.

Analogues of this compound can be synthesized by modifying either the quaternary ammonium (B1175870) headgroup or the alkyl chain length. For instance, analogues with different alkyl groups on the nitrogen can be prepared by starting with the corresponding N,N-dialkylamino alcohol. The chain length can be varied by beginning with homologous amino alcohols.

Reaction Mechanisms of Aldehyde Functionality in Quaternary Ammonium Contexts

The presence of the positively charged quaternary ammonium group at the γ-position is expected to influence the reactivity of the aldehyde functionality through inductive effects.

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles medlifemastery.comucalgary.castudy.comlibretexts.orgbham.ac.ukbritannica.com. The electron-withdrawing nature of the quaternary ammonium group, transmitted through the carbon chain, is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to a simple aliphatic aldehyde.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol libretexts.org.

Table 2: Examples of Nucleophilic Addition Reactions

Nucleophile Product
H₂O Hydrate (gem-diol)
ROH Hemiacetal/Acetal
RNH₂ Imine (Schiff base)
HCN Cyanohydrin
R-MgBr (Grignard) Secondary alcohol

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The presence of the quaternary ammonium group is not expected to significantly hinder this transformation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent can be employed chemguide.co.ukbritannica.comlibretexts.org. The oxidation with Tollens' reagent, involving the reduction of Ag⁺ to metallic silver, serves as a classic qualitative test for aldehydes.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) bham.ac.ukbritannica.com. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Quaternary ammonium salts are known to undergo specific base-catalyzed rearrangements, namely the Stevens and Sommelet-Hauser rearrangements medlifemastery.comwikipedia.orgorganicreactions.orgdoubtnut.comirispublishers.comirispublishers.com.

Stevens Rearrangement: This is a wikipedia.orgorganicreactions.org-rearrangement that typically involves the migration of a group from the nitrogen atom to an adjacent carbon of a deprotonated ylide intermediate wikipedia.orgorganicreactions.orgdoubtnut.com. For this compound, a strong base could potentially deprotonate the carbon alpha to the aldehyde, but the subsequent migration of a methyl group from the nitrogen to this carbon is less likely due to the distance.

Sommelet-Hauser Rearrangement: This is a medlifemastery.comorganicreactions.org-sigmatropic rearrangement that occurs in benzylic quaternary ammonium salts organicreactions.org. As this compound is an aliphatic quaternary ammonium salt, it would not undergo a classic Sommelet-Hauser rearrangement.

While these specific named rearrangements may not be directly applicable in their canonical form, the presence of both an aldehyde and a quaternary ammonium group could potentially lead to other unique intramolecular reactions under specific conditions, though these are not widely reported.

Derivatization for Mechanistic Probes and Inhibitor Design

The aldehyde functionality of this compound is a key feature for its derivatization to create tools for studying biological processes and for designing enzyme inhibitors mdpi.comku.eduresearchgate.nettubitak.gov.trnih.govresearchgate.net.

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems google.comnih.govmdpi.comfrontiersin.orgnih.govweebly.comnih.govnih.govresearchgate.net. Deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled this compound can be synthesized for such studies.

A potential route for deuterium labeling would be to use a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a suitable precursor ester to the deuterated alcohol, 4-(trimethylamino)-1,1-dideuterio-1-butanol. Subsequent oxidation would then yield the deuterium-labeled aldehyde. Alternatively, deuterium can be introduced at other positions in the carbon chain by starting with appropriately labeled precursors frontiersin.orgclearsynth.combiorxiv.orgprinceton.educhem-station.com.

These labeled analogues can be administered to cells or organisms, and their metabolic products can be traced and quantified using mass spectrometry or NMR spectroscopy, providing valuable insights into metabolic pathways.

Preparation of Enzyme Substrate Analogues

This compound, also known as γ-butyrobetaine aldehyde, is a key intermediate in the biosynthesis of L-carnitine. Its structure, featuring a quaternary ammonium cation and a reactive aldehyde group, makes it and its related compounds valuable precursors for the synthesis of enzyme substrate analogues. These synthetic analogues are crucial tools for studying the enzymes involved in carnitine metabolism, such as γ-butyrobetaine hydroxylase (BBOX) and carnitine acetyltransferase (CAT). By mimicking the natural substrate, these molecules can act as competitive inhibitors, allowing researchers to probe enzyme active sites, elucidate metabolic pathways, and develop potential therapeutic agents for conditions related to fatty acid metabolism. nih.govnih.gov

The primary synthetic strategy for creating analogues of the γ-butyrobetaine (GBB) family involves the quaternization of a tertiary amine with an alkylating agent containing a four-carbon chain, followed by modification or hydrolysis of a terminal functional group. mdpi.compreprints.org A widely used and effective precursor for this method is ethyl 4-bromobutyrate. mdpi.com This molecule provides the necessary four-carbon backbone and an ethyl ester group that can be readily hydrolyzed to the carboxylic acid found in the final GBB analogue. mdpi.comresearchgate.net

The general synthesis involves reacting a selected tertiary amine with ethyl 4-bromobutyrate in a solvent like acetonitrile. mdpi.com This reaction, typically stirred for an extended period under an inert atmosphere, results in the formation of a bromide salt of the GBB ethyl ester. mdpi.com The final step is the hydrolysis of the ester to yield the desired zwitterionic GBB analogue, which can mimic the natural substrate for enzymes in the carnitine pathway. mdpi.compreprints.org This synthetic route has been successfully employed to produce a diverse library of heterocyclic GBB analogues with varying inhibitory activities against carnitine acetyltransferase. nih.govmdpi.com

Detailed research findings have demonstrated the efficacy of this synthetic approach. For instance, a series of heterocyclic GBB analogues were synthesized to act as metabolic modulators by inhibiting CAT. mdpi.com These compounds exhibited inhibitory potential in the low millimolar range, with some showing greater activity than the well-known metabolic modulator, Meldonium. nih.govmdpi.com The findings indicated that bulky, hydrophobic substituents on the heterocyclic ring enhance inhibitory activity. nih.gov

The table below summarizes the synthesis of several heterocyclic γ-butyrobetaine analogues prepared as potential inhibitors for carnitine acetyltransferase, based on the reaction of various tertiary amines with ethyl 4-bromobutyrate. mdpi.compreprints.org

Target AnalogueTertiary Amine ReactantProduct of Step 1 (Ester)Final Product (GBB Analogue)Yield (%)Reference
Pyrr-GBBN-methylpyrrolidine1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium bromide4-(1-methylpyrrolidin-1-ium-1-yl)butanoate81 mdpi.compreprints.org
Morph-GBBN-methylmorpholine4-(4-ethoxy-4-oxobutyl)-4-methylmorpholin-4-ium bromide4-(4-methylmorpholin-4-ium-1-yl)butanoate61 mdpi.com
Mim-GBBN-methylimidazole3-(4-ethoxy-4-oxobutyl)-1-methyl-1H-imidazol-3-ium bromide4-(1-methyl-1H-imidazol-3-ium-3-yl)butanoate92 (hydrolysis step) mdpi.compreprints.org
Pyr-GBBPyridine1-(4-ethoxy-4-oxobutyl)pyridin-1-ium bromide4-(pyridin-1-ium-1-yl)butanoate50 preprints.org

Theoretical and Computational Studies of 4 Trimethylammoniobutanal Within Metabolic Networks

Integration into Genome-Scale Metabolic Models (GEMs)

Genome-scale metabolic models are mathematical representations of the complex web of biochemical reactions within a cell. The integration of specific metabolites like 4-trimethylammoniobutanal into these models is crucial for accurately simulating pathways relevant to lipid metabolism and energy production. The presence or absence of this compound in a model dictates its capability to simulate carnitine biosynthesis and related physiological states.

The reconstruction of human metabolism has evolved through several major iterations, including Recon 1, the Edinburgh Human Metabolic Network (EHMN), and the Human Metabolic Reaction (HMR) series. nih.gov These models aim to create a comprehensive representation of human metabolic capabilities. nih.gov

This compound is included as a metabolite in the influential Recon 1 model, as documented in the BiGG Models database, a repository for high-quality GEMs. ucsd.edu Within Recon 1, the compound is identified by the BiGG ID "4tmeabut" and is localized in both the cytoplasm (4tmeabut_c) and the mitochondria (4tmeabut_m). ucsd.edu Its inclusion has been carried forward into subsequent, more comprehensive versions of the human metabolic model, such as Recon3D. ucsd.edu The development of models like EHMN and HMR2.0 has often involved integrating and reconciling information from the Recon series, forming the basis for a consensus understanding of human metabolism. nih.govnih.gov

Table 1: Integration of this compound in Various GEMs
Model OrganismModel NameThis compound PresenceBiGG IDCellular Compartment(s)
Homo sapiensRecon 1Yes4tmeabutCytoplasm, Mitochondria
Homo sapiensRecon3DYes4tmeabutCytoplasm
Caenorhabditis elegansiCEL1273Yes4tmeabutNot specified in top-level DB
Zea maysiRS1563NoN/AN/A
Escherichia coliiML1515NoN/AN/A

Caenorhabditis elegans is a key model organism for studying metabolism. The genome-scale metabolic network model iCEL1273 contains 1,273 genes and 1,985 metabolic reactions. nih.govebi.ac.ukresearchgate.netnih.gov During the reconstruction of this model, computational methods were used to fill gaps in known pathways. The carnitine biosynthesis pathway was one such pathway that required gap-filling to be fully functional within the model. nih.gov

Specifically, a reaction converting 3-hydroxy-N6,N6,N6-trimethyl-L-lysine into this compound, catalyzed by an aldolase (B8822740), was incorporated into iCEL1273. This addition was crucial to rescue the functionality of the other four reactions in the carnitine biosynthesis pathway, which is believed to be active in C. elegans. nih.gov

Table 2: Reaction Involving this compound in the iCEL1273 Model
Reaction NameReactantsProductsPathwayNotes
3-hydroxytrimethyllysine aldolase3-hydroxy-N6,N6,N6-trimethyl-L-lysineGlycine (B1666218) + this compoundCarnitine BiosynthesisReaction added during gap-filling to ensure pathway functionality.

Maize (Zea mays) is a critical crop for food and bioenergy, and comprehensive metabolic models have been developed to study its physiology. The Zea mays iRS1563 model is a detailed reconstruction containing 1,563 genes, 1,825 metabolites, and 1,985 reactions spanning both primary and secondary metabolism. nih.govplos.orgnih.gov Despite its comprehensive nature, a review of the metabolite list for the iRS1563 model indicates that this compound is not included as a component of the reconstructed network. This suggests that the carnitine biosynthesis pathway, as it is known in mammals, is not fully represented in this model of maize metabolism.

Escherichia coli is a primary workhorse for metabolic engineering. Its metabolism is extensively characterized in models like iML1515, which accounts for 1,515 genes and 2,712 reactions. ucsd.edunih.gov The native metabolism of E. coli does not include the biosynthesis pathway for carnitine, and consequently, this compound is not a metabolite in the standard iML1515 model reconstruction. ucsd.edu

While the compound is not part of the native network, metabolic engineering efforts have focused on introducing heterologous pathways into E. coli. There is research on engineering E. coli to produce L-carnitine, which would involve the enzymatic conversion of intermediates like this compound. However, computational simulations of such engineered strains would require the manual addition of the relevant reactions and metabolites to the existing genome-scale model to predict fluxes through the novel pathway.

Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA)

Flux Balance Analysis (FBA) is a mathematical method used to predict steady-state reaction rates (fluxes) through a metabolic network. nih.gov By defining an objective function, such as the maximization of biomass production, FBA can compute an optimal flux distribution that is consistent with the stoichiometric constraints of the network. nih.gov

However, the optimal solution found by FBA is often not unique. Flux Variability Analysis (FVA) is an extension of FBA that addresses this by calculating the full range of possible flux values for each reaction that can still achieve the optimal objective. researchgate.net This provides insight into the flexibility and robustness of the metabolic network.

The prediction of metabolic fluxes through reactions involving this compound is contingent on its inclusion in a given GEM.

In the context of the C. elegans model iCEL1273, FBA and FVA were instrumental in the model's validation. nih.gov After incorporating the carnitine biosynthesis pathway, these computational methods were used to simulate the organism's growth. The model was constrained with experimentally measured metabolic rates, and FVA was used to determine the theoretical range for other unmeasured rates. The successful overlap between the predicted flux ranges and experimental observations demonstrated that iCEL1273 could quantitatively represent C. elegans metabolism. nih.gov This validation inherently includes the prediction of a viable, non-zero flux through the reaction that produces this compound under conditions where carnitine synthesis is active.

For human metabolic models like Recon 1, where this compound is also a component, FBA and FVA can similarly be used to predict the potential flux through the carnitine pathway. ucsd.edu Simulating different physiological or pathological states (e.g., high-fat diet, specific genetic disorders) could reveal how the flux leading to and from this compound is modulated to meet the cell's metabolic demands.

Analysis of Theoretical Yields in Engineered Pathways

The theoretical yield of this compound in engineered metabolic pathways represents the maximum possible conversion of a given substrate into the target molecule, as dictated by the stoichiometry of the metabolic network. Computational tools, particularly those based on constraint-based modeling like Flux Balance Analysis (FBA), are instrumental in calculating these yields. nih.govnih.gov These in silico models allow for the systematic evaluation of genetic modifications and pathway designs to optimize the production of desired compounds.

Engineered pathways for this compound production are typically designed by leveraging and modifying the native L-carnitine biosynthesis pathway. nih.govwikipedia.org The core of this pathway involves the conversion of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine into this compound and glycine, a reaction catalyzed by an aldolase. nih.gov Subsequently, this compound is oxidized to gamma-butyrobetaine by 4-trimethylaminobutyraldehyde dehydrogenase. wikipedia.orgnih.gov To engineer a strain for the accumulation of this compound, strategies would focus on the overexpression of the upstream enzyme (3-hydroxy-N-trimethyllysine aldolase) and the deletion or downregulation of the downstream enzyme (4-trimethylaminobutyraldehyde dehydrogenase) to create a metabolic block.

Below is an interactive data table illustrating hypothetical theoretical yields of this compound from different substrates in an engineered E. coli strain, based on common metabolic engineering strategies. The yields are presented as mole of product per mole of substrate (mol/mol) and as a percentage of the maximum theoretical yield.

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular properties of this compound, which are not readily accessible through experimental means. These computational methods can elucidate the compound's electronic structure, preferred three-dimensional conformations, and the energetic landscape of reactions in which it participates.

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of this compound are key determinants of its chemical behavior and interaction with enzymes. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a good balance between accuracy and computational cost for molecules of this size. nih.govappliedmineralogy.com

Electronic Structure: Calculations can determine various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The quaternary ammonium (B1175870) group, with its permanent positive charge, significantly influences the electronic properties, creating a strong electrophilic center and affecting the reactivity of the nearby aldehyde group. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. tudelft.nl

Conformation Analysis: Due to the flexibility of its butyl chain, this compound can adopt multiple conformations. ijpsr.com Computational methods can be used to identify low-energy conformers and the energy barriers for rotation around its single bonds. The relative orientation of the trimethylammonium head group and the aldehyde tail is crucial for its binding to enzyme active sites. Theoretical studies on related trimethylammonium compounds have shown that the staggered conformation around the C-N bonds is generally favored. researchgate.net For this compound, the interplay between steric hindrance from the bulky trimethylammonium group and potential intramolecular interactions would dictate the most stable conformations in different environments.

The following interactive table summarizes key quantum chemical descriptors that could be calculated for this compound and their significance.

Transition State Modeling for Enzymatic Reactions

Understanding the mechanism of enzymes that synthesize or degrade this compound requires detailed knowledge of the transition states of the reactions they catalyze. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the state-of-the-art for modeling such complex systems. nih.govnih.govacs.org In this approach, the reacting species and key active site residues are treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field.

3-Hydroxy-N-trimethyllysine Aldolase (HTMLA): The formation of this compound is catalyzed by HTMLA, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. libretexts.orgrsc.org QM/MM simulations can model the entire catalytic cycle, including the formation of the external aldimine, the retro-aldol cleavage of the Cα-Cβ bond, and the release of the products. acs.org These models can identify the transition state structure for the key bond-breaking step, calculate the activation energy barrier, and reveal how active site residues stabilize the transition state through specific interactions, thereby explaining the enzyme's catalytic power.

4-Trimethylaminobutyraldehyde Dehydrogenase (TMABADH): The subsequent oxidation of this compound to gamma-butyrobetaine is catalyzed by an NAD+-dependent aldehyde dehydrogenase. rsc.org QM/MM calculations can elucidate the mechanism of this reaction, focusing on the hydride transfer from the aldehyde to NAD+. acs.org These simulations can determine the geometry of the transition state, including the distances between the reacting atoms, and quantify the energetic barrier for the hydride transfer. Such models can also clarify the role of catalytic residues in activating the aldehyde and stabilizing the developing negative charge on the carbonyl oxygen. nih.gov

By modeling these transition states, researchers can gain a deeper understanding of the catalytic mechanisms, which is invaluable for protein engineering efforts aimed at improving enzyme efficiency or altering substrate specificity for biotechnological applications. nih.gov

Role in Model Biological Systems and Mechanistic Exploration

Investigation in Microbial Metabolism and Host-Microbe Interactions

The compound is a key intermediate in the metaorganismal metabolism of dietary nutrients, particularly L-carnitine. Its formation and degradation by microorganisms, especially within the gastrointestinal tract, significantly influence host biochemistry.

In the anaerobic environment of the human gut, dietary L-carnitine is not directly converted to trimethylamine (B31210) (TMA) by a single microorganism. jci.org Instead, it undergoes a multi-step transformation involving different members of the microbiota. jci.orgresearchgate.net The primary pathway involves the conversion of L-carnitine to its precursor, γ-butyrobetaine (γBB). nih.govahajournals.orgnih.gov This initial step is performed by multiple commensal bacteria. jci.orgahajournals.org

StepSubstrateProductKey Microbial ProcessResponsible Gene Cluster/EnzymeExample Microbe
1L-CarnitineGamma-butyrobetaine (γBB)Initial conversion by various commensalscai operonEscherichia, Proteus
2Gamma-butyrobetaine (γBB)Trimethylamine (TMA)Anaerobic conversion of γBB to TMAbbu (gamma-butyrobetaine utilization) gene clusterEmergencia timonensis

In ruminant animals, dietary L-carnitine is subject to degradation by the rumen microbial ecosystem. frontiersin.orgnih.gov Studies have shown that rumen microorganisms metabolize L-carnitine into compounds that include γ-butyrobetaine and trimethylamine (TMA). frontiersin.org The degradation of L-carnitine in vitro has been observed to be more rapid in ruminal fluid from cows adapted to carnitine supplementation. nih.gov

While direct studies quantifying the contribution of the L-carnitine-to-TMA pathway to total methane (B114726) production are limited, a clear biochemical link exists. TMA is a known substrate for methylotrophic methanogens found in the rumen. These archaea can utilize the methyl groups from TMA as a carbon source for methanogenesis. Therefore, the microbial breakdown of L-carnitine and its intermediate γBB in the rumen, leading to the production of TMA, represents a potential pathway contributing to enteric methane emissions. Supplementation with L-carnitine in lambs has been shown to modify ruminal fermentation, notably by increasing the total concentration of short-chain fatty acids. frontiersin.org

Studies in Lower Eukaryotic Models (e.g., C. elegans)

The nematode Caenorhabditis elegans serves as a powerful model for dissecting fundamental metabolic pathways that are conserved in higher organisms, including humans. nih.gov

Genome-scale metabolic network models for C. elegans, such as iCEL1273, have incorporated the carnitine biosynthesis pathway, which is believed to be fully functional in the nematode. nih.gov Within this pathway, 4-trimethylammoniobutanal is a key intermediate. nih.gov It is formed from the cleavage of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine. nih.gov Subsequently, this compound is oxidized to γ-butyrobetaine. umassmed.edu

Metabolic databases specific to C. elegans confirm the presence of its related form, 4-trimethylammoniobutanoate (B1210274), localized within the cytosol. umassmed.edu The core enzymatic reaction involving this compound has been identified as the NAD+-dependent oxidation catalyzed by this compound:NAD+ 1-oxidoreductase. umassmed.edu This reaction is a fundamental step in the endogenous production of L-carnitine within the organism.

ReactantsEnzymeProductsCellular Location
This compound, NAD+, H₂OThis compound:NAD+ 1-oxidoreductaseGamma-butyrobetaine, NADH, H+Cytosol

C. elegans provides an excellent system for studying how metabolic networks adapt, or "rewire," in response to different dietary inputs or genetic perturbations. nih.gov While specific studies detailing the rewiring of the this compound pathway are not extensively documented, the principles of metabolic flexibility in C. elegans are well-established. nih.govembopress.org

Computational models allow for the prediction of metabolic flux through various pathways under different conditions. embopress.org It is hypothesized that under conditions of dietary L-carnitine limitation, the endogenous biosynthesis pathway would be upregulated to maintain homeostasis. This would involve increased flux through the reaction converting this compound to γ-butyrobetaine. Conversely, a diet rich in L-carnitine might lead to the downregulation of this pathway. Such adjustments represent a classic example of metabolic network rewiring, where the organism alters its internal metabolic activity to compensate for environmental changes, ensuring robust development and survival.

Biochemical Relevance in Cellular Compartmentation (Cytoplasm and Mitochondria)

The metabolism of this compound is intricately linked to the functions of both the cytoplasm and the mitochondria, highlighting the importance of cellular compartmentation in energy metabolism. The entire pathway for the endogenous synthesis of L-carnitine from the amino acid lysine (B10760008) occurs in the cytoplasm. wikipedia.orgnih.govyoutube.com

Specifically, the dehydrogenation of this compound (TMABA) to γ-butyrobetaine is a cytoplasmic reaction. wikipedia.org The final step, the hydroxylation of γ-butyrobetaine to form L-carnitine, is also catalyzed by an enzyme located in the cytosol. nih.gov

While synthesized in the cytoplasm, the primary function of the final product, L-carnitine, is inextricably tied to the mitochondria. youtube.com L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane into the mitochondrial matrix, a process known as the carnitine shuttle. wikipedia.orgyoutube.com Once inside the matrix, these fatty acids undergo β-oxidation to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production. wikipedia.org Therefore, this compound's biochemical relevance spans both compartments: its synthesis is a cytoplasmic event, but it is a necessary precursor for a molecule that is critical for mitochondrial energy production.

Involvement in Aldehyde Detoxification Mechanisms

The primary role of this compound in biological systems is as an intermediate in the biosynthesis of L-carnitine. researchgate.netcreative-proteomics.commdpi.com Its involvement in detoxification is intrinsically linked to its metabolic conversion within this pathway, a process that neutralizes the reactive aldehyde group. Aldehydes are generally considered toxic to cells due to their ability to form adducts with proteins and nucleic acids. The enzymatic oxidation of this compound to a chemically stable carboxylate is a key step in preventing its accumulation and potential cytotoxicity. frontiersin.org

The detoxification of this compound is facilitated by the enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH). creative-proteomics.comwikipedia.org This enzyme catalyzes the NAD⁺-dependent oxidation of this compound to γ-butyrobetaine, the penultimate step in the L-carnitine biosynthesis pathway. wikipedia.orgnih.gov This conversion is a dehydrogenation reaction, effectively transforming the aldehyde functional group into a carboxylic acid. researchgate.net

Research has identified that human aldehyde dehydrogenase 9 (ALDH9) is the enzyme responsible for this specific metabolic step. nih.gov Studies involving the expression of human ALDH9 in Escherichia coli demonstrated high activity for the conversion of γ-trimethylaminobutyraldehyde. A comparison of the enzymatic properties of the expressed human and rat dehydrogenases with the purified rat liver TMABA-DH showed that all three enzymes have very similar substrate specificities, with the highest efficiency observed for γ-trimethylaminobutyraldehyde. nih.gov This indicates that ALDH9 functions as the γ-trimethylaminobutyraldehyde dehydrogenase in the context of carnitine biosynthesis. nih.gov

The expression of the enzymes involved in carnitine biosynthesis, including TMABA-DH, is subject to developmental regulation. In rats, the expression of TMABA-DH mRNA has been observed in fetuses and increases throughout postnatal life, suggesting a growing capacity for carnitine synthesis and, consequently, this compound detoxification during development. nih.gov

The enzymatic conversion of this compound to γ-butyrobetaine is a critical step that not only progresses the biosynthesis of the vital molecule L-carnitine but also serves as a specific and efficient detoxification mechanism for this endogenous aldehyde.

Interactive Data Table: Enzymes and Reactions in this compound Metabolism

EnzymeSubstrateProductCofactorOrganism/TissueFunctionReference
4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) This compoundγ-ButyrobetaineNAD⁺Rat Liver, Beef LiverL-Carnitine Biosynthesis, Aldehyde Detoxification nih.govnih.gov
Aldehyde Dehydrogenase 9 (ALDH9) This compoundγ-ButyrobetaineNAD⁺HumanL-Carnitine Biosynthesis, Aldehyde Detoxification nih.gov

Future Directions in Academic Research on 4 Trimethylammoniobutanal

Elucidation of Undiscovered Enzymatic Pathways and Novel Biotransformations

While the primary role of 4-trimethylammoniobutanal in the carnitine biosynthesis pathway is well-established, the full spectrum of its enzymatic transformations is likely not yet fully understood. Future research will focus on identifying and characterizing novel enzymes and pathways that utilize this compound. The exploration of microbial metabolic pathways, for instance, could reveal new biotransformation processes. nih.govnih.gov Techniques such as pseudo-targeted metabolomics can be employed to profile the metabolic pathways involving trimethylamine-containing compounds, potentially uncovering previously unknown enzymatic reactions involving this compound. nih.gov

A key area of investigation will be the potential for tandem biotransformation processes, where a series of enzymatic reactions could modify this compound into novel, biologically active compounds. nih.gov This approach could lead to the discovery of new metabolic routes and the production of valuable molecules. The systematic analysis of metabolic pathways in complex biological systems, such as the human gut microbiota, may also reveal unexpected roles and transformations of this compound. biorxiv.orgbiorxiv.org

Development of Advanced Probes for Metabolic Imaging and Tracing

To gain a more dynamic understanding of this compound metabolism in living systems, the development of advanced molecular imaging probes is crucial. nih.govnih.gov These probes, which can be visualized using techniques like positron emission tomography (PET) or mid-infrared (MIR) metabolic imaging, would allow for the real-time tracking of this compound's uptake, distribution, and conversion within cells and organisms. nih.govnih.gov

Future research will likely focus on designing and synthesizing probes that are highly specific for this compound and its downstream metabolites. This could involve the use of small vibrational tags or radiolabeling. nih.govmskcc.org Metabolic tracing studies using isotopically labeled this compound will continue to be a powerful tool to quantify its flux through various metabolic pathways and to understand how these pathways are altered in different physiological and pathological states. researchgate.netbitesizebio.com The development of a chemical toolbox of probes will enable a multifaceted approach to investigating the compound's biology in its native cellular environment. mskcc.org

Refinement of Computational Models for Predictive Biology

Computational modeling is an increasingly powerful tool for understanding complex biological systems. nih.govnih.gov Future research will involve the development and refinement of computational models of this compound metabolism. These models, based on genome-scale metabolic reconstructions and integrated with experimental data, can help predict metabolic fluxes and identify key regulatory points in the carnitine biosynthesis pathway. researchgate.netnih.gov

Constraint-based modeling and other systems biology approaches will be instrumental in building a holistic picture of the metabolic networks in which this compound participates. nih.govnih.gov These models can simulate the effects of genetic or environmental perturbations on this compound metabolism, providing insights into disease mechanisms and potential therapeutic targets. researchgate.netplos.org Furthermore, predictive models can guide the design of experiments and help to interpret complex metabolomics data. nih.govresearchgate.net

Exploration of its Role in Non-Canonical Metabolic Pathways

Beyond its established role as a carnitine precursor, this compound may have other, "non-canonical," functions within the cell. Metabolites can act as signaling molecules and play roles in processes beyond their primary metabolic pathways. nih.govmdpi.com Future research will investigate whether this compound or its derivatives participate in cellular signaling or other regulatory processes. nih.govscientificarchives.comnih.govfrontiersin.orgthermofisher.com

Recent studies have highlighted the non-canonical roles of various metabolites in disease progression, including cancer. nih.govmdpi.com It is plausible that this compound could have similar functions, for example, by influencing gene expression or protein function. The exploration of its interactions with proteins other than the enzymes of the carnitine biosynthesis pathway may reveal novel biological activities. The study of non-canonical roles for immune and non-immune cells could also provide a new context for the function of this metabolite. nih.govlatrobe.edu.au

Expanding Synthesis Methodologies for Complex Analogues

To further probe the biological activity of this compound and to develop potential therapeutic agents, the synthesis of a diverse range of its analogues is essential. mdpi.commdpi.comresearchgate.net Future research in this area will focus on developing novel and efficient synthetic routes to create complex derivatives of this compound with modified structures.

Q & A

Basic Research Questions

Q. What enzymatic pathways involve 4-trimethylammoniobutanal, and how can researchers model its synthesis in vitro?

  • This compound is a substrate for enzymes such as serine hydroxymethyltransferase (cytosolic and mitochondrial) and aldehyde dehydrogenase X (mitochondrial) . To model its synthesis, researchers can use pyridoxal-phosphate-dependent enzymes under controlled pH (7.5–8.5) and temperature (37°C) with glycine and this compound as precursors. Reaction progress can be monitored via HPLC or LC-MS to quantify product formation (e.g., 3-hydroxy-N6,N6,N6-trimethyl-L-lysine) .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

  • High-performance liquid chromatography (HPLC) coupled with UV detection (at 210–260 nm) or mass spectrometry (LC-MS) is optimal for quantification. Derivatization with hydrazine reagents (e.g., DNPH or DMNTH) improves sensitivity by stabilizing the aldehyde group . Internal standards like deuterated analogs should be used to correct for matrix effects in complex samples (e.g., plasma or tissue homogenates) .

Q. How can researchers standardize protocols for handling this compound in aqueous solutions?

  • Due to its hygroscopic and reactive nature, stock solutions should be prepared in anhydrous solvents (e.g., acetonitrile or ethanol) and stored at −80°C under nitrogen. Buffers should be degassed to prevent oxidation. Stability testing under varying pH (4–9) and temperatures is critical to avoid degradation, which can be assessed via NMR or spectrophotometry .

Advanced Research Questions

Q. What experimental strategies address variability in this compound dehydrogenase activity across tissue types?

  • Tissue-specific activity of this compound dehydrogenase (EC 1.2.1.47) may arise from differences in cofactor (NAD+/NADH) ratios or post-translational modifications. Researchers should:

  • Normalize enzyme activity to protein concentration (Bradford assay) and cofactor levels (spectrophotometric NADH quantification at 340 nm).
  • Use inhibitors (e.g., disulfiram for aldehyde dehydrogenases) to isolate target enzyme contributions .
  • Perform kinetic assays under varying substrate concentrations (0.1–10 mM) to calculate Km and Vmax .

Q. How can contradictory data on this compound’s role in carnitine synthesis be resolved?

  • Discrepancies in metabolic flux studies may stem from isotopic labeling efficiency or compartmentalization (mitochondrial vs. cytosolic pathways). To resolve these:

  • Use ¹³C-labeled this compound in tracer studies with mass spectrometry to track incorporation into carnitine intermediates.
  • Compare knockout models (e.g., ALDH2-deficient cells) to assess pathway redundancy .

Q. What methodologies are suitable for integrating this compound into metabolic network models?

  • Combine genome-scale metabolic models (GEMs) with isotopic flux data. For example:

  • Use constraint-based modeling (e.g., COBRA Toolbox) to simulate NADH/NAD+ redox balance in pathways involving this compound.
  • Validate predictions via CRISPR-Cas9 silencing of candidate genes (e.g., ALDH7A1) and measure metabolite pools via targeted metabolomics .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from structurally similar aldehydes in assays?

  • Employ orthogonal separation techniques:

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar aldehydes.
  • Derivatization : Selective tagging with Girard’s reagent T (GirT) enhances specificity by targeting carbonyl groups .
  • Enzymatic specificity : Pre-treat samples with aldehyde oxidase inhibitors (e.g., raloxifene) to reduce background noise .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Account for heteroscedasticity via weighted least squares. For multi-omics datasets (e.g., transcriptomics + metabolomics), apply pathway enrichment analysis (GSEA) to identify toxicity-associated networks .

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